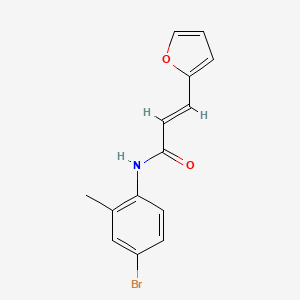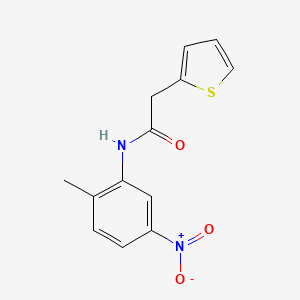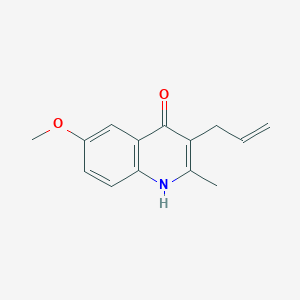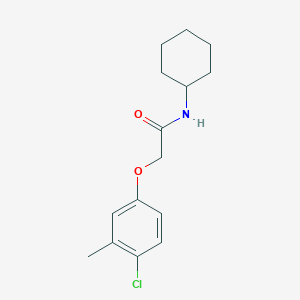
1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole is a useful research compound. Its molecular formula is C13H8ClN3O and its molecular weight is 257.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.0355896 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s worth noting that similar compounds, such as substituted dibenzoyl hydrazines, are known to act as ecdysone agonists . Ecdysone is a hormone that controls molting in insects, and ecdysone agonists can disrupt this process, leading to the death of the insect .
Mode of Action
This would involve binding to ecdysone receptors, triggering a premature and lethal molting process in insects .
Biochemical Pathways
If it acts similarly to other ecdysone agonists, it would affect the molting process in insects . This could involve various downstream effects, such as disruption of cuticle formation and premature initiation of the molting process .
Result of Action
If it acts as an ecdysone agonist, it would likely cause premature molting in insects, leading to their death .
安全和危害
未来方向
生化分析
Biochemical Properties
1-(2-chlorobenzoyl)-1H-1,2,3-benzotriazole has been found to interact with various enzymes and proteins. For instance, it has been shown to undergo reactions at the benzylic position, which can be resonance stabilized . This property allows it to interact with various biomolecules in a unique manner, potentially influencing biochemical reactions .
Cellular Effects
The effects of this compound on cells are diverse and complex. It has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the growth of Saccharomyces cerevisiae and lower the contents of sterols and fatty acids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate . This intermediate can then interact with other biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. For example, it has been found to inhibit the growth of Saccharomyces cerevisiae and lower the contents of sterols and fatty acids . This suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with dosage. For instance, it has been found to exhibit analgesic and anti-inflammatory activities, suggesting potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It has been suggested that it may interact with transporters or binding proteins, influencing its localization or accumulation .
属性
IUPAC Name |
benzotriazol-1-yl-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-10-6-2-1-5-9(10)13(18)17-12-8-4-3-7-11(12)15-16-17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGVKPQRAANIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861683.png)
![2-[(2-chlorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5861687.png)

![2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5861695.png)

![6-nitro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5861708.png)

![N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5861728.png)
![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5861740.png)
![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5861765.png)
![4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5861772.png)


